molecular formula C13H17NO4S B2413436 1-Phenylmethanesulfonylpiperidine-3-carboxylic acid CAS No. 891392-82-8

1-Phenylmethanesulfonylpiperidine-3-carboxylic acid

Cat. No.: B2413436
CAS No.: 891392-82-8
M. Wt: 283.34
InChI Key: MOYULDUQFKHJBM-UHFFFAOYSA-N
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Description

1-Phenylmethanesulfonylpiperidine-3-carboxylic acid is an organic compound with the molecular formula C13H17NO4S This compound is characterized by the presence of a benzylsulfonyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group

Properties

IUPAC Name

1-benzylsulfonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-13(16)12-7-4-8-14(9-12)19(17,18)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYULDUQFKHJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332596
Record name 1-benzylsulfonylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

891392-82-8
Record name 1-benzylsulfonylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylmethanesulfonylpiperidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylmethanesulfonylpiperidine-3-carboxylic acid typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions. This can be achieved by reacting the piperidine derivative with benzylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylmethanesulfonylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The benzylsulfonyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

1-Phenylmethanesulfonylpiperidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and catalysts.

    Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic uses.

    Industrial Applications: It is used as an intermediate in the synthesis of various chemicals and materials, contributing to the development of new products and technologies.

Mechanism of Action

The mechanism of action of 1-Phenylmethanesulfonylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity. The carboxylic acid group may also participate in ionic interactions, further modulating the compound’s effects. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

    1-(Phenylsulfonyl)piperidine-3-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.

    1-(Methylsulfonyl)piperidine-3-carboxylic acid: Contains a methylsulfonyl group instead of a benzylsulfonyl group.

    1-(Ethylsulfonyl)piperidine-3-carboxylic acid: Features an ethylsulfonyl group in place of the benzylsulfonyl group.

Uniqueness: 1-Phenylmethanesulfonylpiperidine-3-carboxylic acid is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in medicinal chemistry and other research areas.

Biological Activity

1-Phenylmethanesulfonylpiperidine-3-carboxylic acid (PMPCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic potentials, and relevant research findings, supported by data tables and case studies.

Chemical Structure

PMPCA is characterized by the following structure:

  • Chemical Formula : C12_{12}H15_{15}NO4_{4}S
  • CAS Number : 891392-82-8

The compound features a piperidine ring, a phenyl group, and a sulfonyl moiety, which contribute to its biological properties.

PMPCA exerts its biological effects through several mechanisms, primarily involving interactions with specific molecular targets such as enzymes and receptors. The sulfonyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Anticancer Activity

Research indicates that PMPCA exhibits significant anticancer properties. A study demonstrated that PMPCA induces apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50_{50} values for these cell lines are as follows:

Cell LineIC50_{50} Value
A549 (Lung)5 µM
MCF-7 (Breast)7 µM

The mechanism of action involves the activation of apoptotic pathways, confirmed through flow cytometry analyses that assessed cell cycle progression and apoptosis markers.

Antimicrobial Activity

PMPCA has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:

OrganismMIC Value
Staphylococcus aureus1.56 µg/mL
Escherichia coli2.0 µg/mL

These findings indicate that PMPCA's antimicrobial activity is comparable to standard antibiotics, suggesting potential applications in treating bacterial infections.

Case Study: Anticancer Mechanism

In a detailed investigation by Liu et al., the anticancer mechanism of PMPCA was explored in A549 cells. The study revealed that PMPCA inhibited cell proliferation through intrinsic apoptotic pathways. The analysis involved:

  • Flow Cytometry : Used to assess cell cycle arrest and apoptosis.
  • Biochemical Assays : Evaluated the expression of apoptosis-related proteins.

Results indicated a significant increase in apoptotic cells upon treatment with PMPCA, highlighting its potential as an anticancer agent.

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